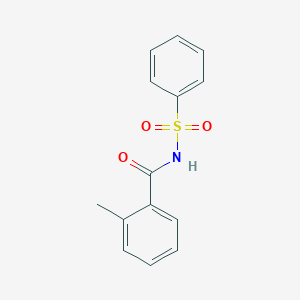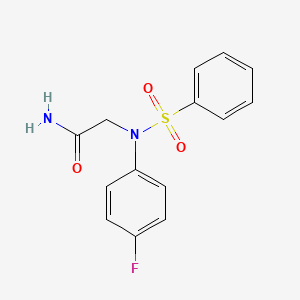![molecular formula C14H13FN2O B5769566 2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5769566.png)
2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide, also known as FPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FPBA is a small molecule that belongs to the class of benzamides and has a molecular weight of 256.29 g/mol.
作用机制
The mechanism of action of 2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide is not fully understood, but it is believed to involve the inhibition of HDACs and MAOs. HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. MAOs are enzymes that catalyze the oxidation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAOs can lead to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in the treatment of depression and other psychiatric disorders.
Biochemical and Physiological Effects:
2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide has been shown to exhibit various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. In vitro and in vivo studies have demonstrated that 2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide has also been shown to protect neurons against oxidative stress and apoptosis, which can have therapeutic implications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
实验室实验的优点和局限性
One of the main advantages of 2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide is its versatility in terms of its potential applications in drug discovery and development. 2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide can be used as a lead compound for the development of novel HDAC and MAO inhibitors, as well as dopamine D3 receptor antagonists. Additionally, 2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide can be modified to improve its pharmacokinetic and pharmacodynamic properties, such as its solubility, bioavailability, and selectivity.
One of the limitations of 2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide is its potential toxicity and side effects. 2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide has been shown to exhibit cytotoxic effects at high concentrations, which can limit its therapeutic potential. Additionally, 2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide may interact with other drugs and compounds, which can lead to adverse drug reactions and toxicity.
未来方向
There are several future directions for the research and development of 2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide. One direction is the optimization of its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety. This can be achieved through the modification of its chemical structure and the development of prodrugs and drug delivery systems.
Another direction is the exploration of its potential applications in the treatment of various diseases, such as cancer, neurodegenerative diseases, and psychiatric disorders. This can be achieved through the identification of its molecular targets and the development of novel therapeutic agents based on 2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide.
Finally, the development of new synthetic methods for 2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide and its analogues can lead to the discovery of new compounds with improved efficacy and safety profiles. This can be achieved through the use of novel synthetic methodologies and the exploration of new chemical space.
Conclusion:
In conclusion, 2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide is a promising chemical compound with potential applications in drug discovery and development. Its inhibitory effects on HDACs, MAOs, and dopamine D3 receptors make it a versatile lead compound for the development of novel therapeutic agents. Despite its potential advantages, 2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide also has limitations and potential toxicity that must be addressed in future research. Overall, 2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide represents an exciting area of research with significant potential for the development of new drugs and therapies.
合成方法
2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide can be synthesized using a multi-step process that involves the reaction of 2-fluorobenzoyl chloride with 2-(4-pyridinyl)ethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with ammonia to yield 2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide. The purity of the compound can be improved using various purification techniques such as recrystallization and column chromatography.
科学研究应用
2-fluoro-N-[2-(4-pyridinyl)ethyl]benzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory effects on various enzymes and receptors, including histone deacetylases (HDACs), monoamine oxidases (MAOs), and dopamine D3 receptors. These enzymes and receptors are involved in various physiological and pathological processes, such as cancer, neurodegenerative diseases, and psychiatric disorders.
属性
IUPAC Name |
2-fluoro-N-(2-pyridin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c15-13-4-2-1-3-12(13)14(18)17-10-7-11-5-8-16-9-6-11/h1-6,8-9H,7,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJMILNSKHZGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[2-(pyridin-4-yl)ethyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(anilinocarbonothioyl)amino]methyl}benzoic acid](/img/structure/B5769488.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5769496.png)
![4-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5769509.png)




![4-[(1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid](/img/structure/B5769529.png)

![1-[(2-chloro-6-fluorophenyl)acetyl]indoline](/img/structure/B5769535.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5769541.png)

![6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-[(6-bromo-1,3-benzodioxol-5-yl)methyl]oxime](/img/structure/B5769554.png)